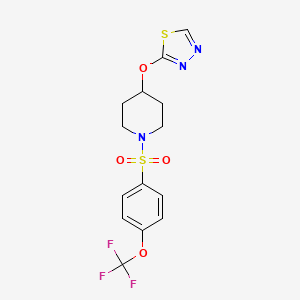
2-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethoxy group could be introduced using a trifluoromethylation reagent . The sulfonyl group could be introduced using a sulfonylation reagent . The piperidinyl group could be formed via a cyclization reaction . The thiadiazole ring could be formed via a cyclization reaction involving a thiol and a diazonium salt .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethoxy group would be expected to be quite electron-withdrawing, which could affect the reactivity of the molecule. The phenyl group could participate in π-stacking interactions. The sulfonyl group could act as an electrophile in certain reactions. The piperidinyl group is a type of secondary amine, which could act as a nucleophile or base. The thiadiazole ring is a type of heterocycle, which could have interesting electronic properties.Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be quite diverse due to the presence of several different functional groups. For example, the trifluoromethoxy group could undergo nucleophilic substitution reactions. The phenyl group could undergo electrophilic aromatic substitution reactions. The sulfonyl group could undergo nucleophilic substitution reactions. The piperidinyl group could undergo reactions typical of secondary amines, such as alkylation. The thiadiazole ring could undergo reactions typical of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be quite diverse due to the presence of several different functional groups. For example, the trifluoromethoxy group could increase the compound’s lipophilicity, which could affect its solubility and permeability. The phenyl group could increase the compound’s rigidity, which could affect its conformational flexibility. The sulfonyl group could increase the compound’s acidity, which could affect its pKa. The piperidinyl group could increase the compound’s basicity, which could also affect its pKa. The thiadiazole ring could affect the compound’s electronic properties .Wissenschaftliche Forschungsanwendungen
Electrochromic Materials
Overview: Electrochromic materials change color reversibly upon applying potentials or undergoing redox processes. These materials find applications in auto-dimming mirrors, smart windows, and energy storage devices.
Specific Application: Anodic Materials for Electrochromic Devices: Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) were synthesized electrochemically. The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles led to decreased HOMO and LUMO energy levels. PTTPP film displayed three colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states. The optical contrast of PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP) electrodes was 24.5%, 49.0%, and 53.8%, respectively, at specific wavelengths. The highest η (conductivity) of the PTTPP electrode was 379.64 cm² C⁻¹ at 1050 nm. ECDs based on these anodic materials showed high transmittance change and good electrochemical stability .
Organic Synthesis and Thin Films
Overview: Thin films play a crucial role in various applications, including optoelectronics, sensors, and coatings.
Specific Application: Characteristics of Thin Films: The study investigated the electrochromic behaviors of PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP) thin films. PTTPP/PProDOT-Et₂ ECD exhibited high transmittance change (35.7% at 588 nm) and η (890.96 cm²·C⁻¹ at 588 nm). P(TTPP-co-DTC)/PProDOT-Et₂ and P(TTPP-co-DTP)/PProDOT-Et₂ ECDs also showed favorable properties. These findings contribute to designing efficient, multi-colored electrochromic polymers .
Chemical Synthesis
Overview: Chemical synthesis involves creating new compounds through various reactions.
Specific Application: Synthesis of 3-(5-((4-(Difluoromethoxy)phenyl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)oxetane-3-carbonitrile: The compound 3-(5-((4-(difluoromethoxy)phenyl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)oxetane-3-carbonitrile was synthesized using hydrogen peroxide and potassium carbonate. The reaction yielded the desired product after 6 hours of stirring at room temperature .
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it could interact with biological targets such as enzymes or receptors. The specific mechanism of action would depend on the structure of the compound and the nature of its interaction with its target .
Eigenschaften
IUPAC Name |
2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O4S2/c15-14(16,17)24-11-1-3-12(4-2-11)26(21,22)20-7-5-10(6-8-20)23-13-19-18-9-25-13/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXMNVBXVGRHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,4-Thiadiazol-2-yloxy)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


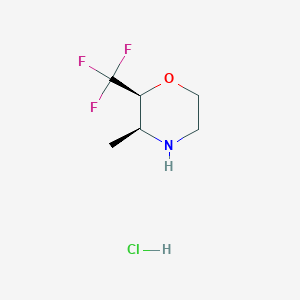
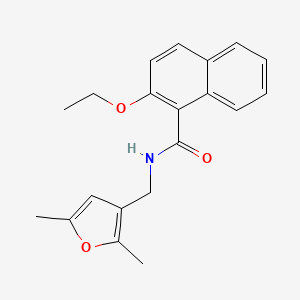

![2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2453307.png)
![N1-allyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2453309.png)

![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2453313.png)
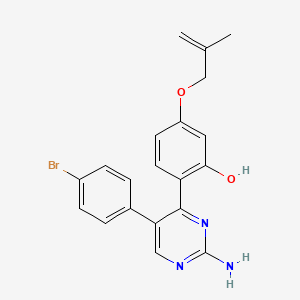
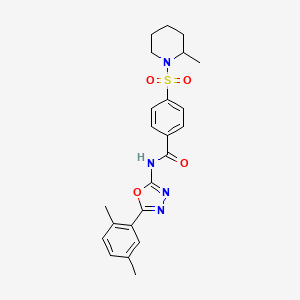
![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2453319.png)
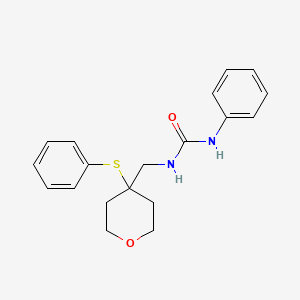
![N-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B2453321.png)
